![molecular formula C19H23N3O4 B2824691 N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide CAS No. 1421532-40-2](/img/structure/B2824691.png)
N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a cyclopropyl group, a hydroxypropyl group, and a tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl group. The presence of these groups suggests that the compound could have interesting chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure. Detailed structural analysis would require more specific information .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the hydroxy group could potentially be involved in reactions such as esterification or substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the hydroxy group could make the compound soluble in polar solvents .Scientific Research Applications
Antiplasmodial and Antifungal Activity
Research conducted by Vandekerckhove et al. (2015) on the synthesis of functionalized aminoquinolines, including the evaluation of their antiplasmodial and antifungal activities, suggests potential applications in the development of new treatments for malaria and fungal infections. The study synthesized various quinolines with potential biological activity and tested them against Plasmodium falciparum and different fungal species, revealing moderate to micromolar potency (Vandekerckhove et al., 2015).
GABAA/Benzodiazepine Receptor Modulation
A study by Tenbrink et al. (1994) on imidazo[1,5-a]quinoxaline amides and carbamates, which bind with high affinity to the GABAA/benzodiazepine receptor, highlights the compound's potential application in modulating neurological pathways and treating related disorders. This research provides a foundation for exploring similar compounds in neurological research and drug development (Tenbrink et al., 1994).
Catalyst-Driven Synthesis
Patil et al. (2010) described a Pt(IV)-catalyzed hydroamination-triggered cyclization strategy to synthesize N-containing heterocycles like pyrrolo[1,2-a]quinoxalines. This method's efficiency in synthesizing biologically relevant heterocycles points to potential applications in pharmaceutical synthesis and material science (Patil et al., 2010).
Diuretic Properties
Research on the polymorphic modifications of a 1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide by Shishkina et al. (2018), which possesses strong diuretic properties, suggests the compound's utility in developing new hypertension remedies. This study highlights the importance of structural analysis in drug development and the potential for similar compounds to be used in medical applications (Shishkina et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(3-cyclopropyl-3-hydroxypropyl)-N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c23-15(11-1-2-11)5-7-20-18(25)19(26)21-14-9-12-3-4-16(24)22-8-6-13(10-14)17(12)22/h9-11,15,23H,1-8H2,(H,20,25)(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCJPYQNZTVEDAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CCNC(=O)C(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide |
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